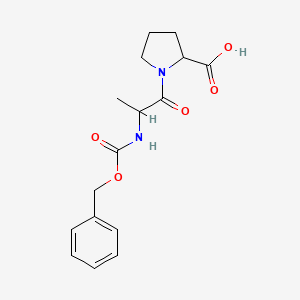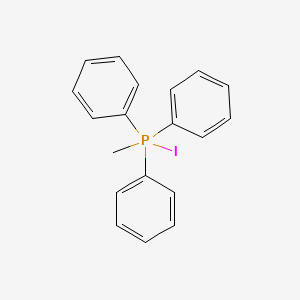
Iodomethyltriphenylphosphorane
Descripción general
Descripción
Iodomethyltriphenylphosphorane is a chemical compound with the molecular formula C19H18IP . It has a molecular weight of 404.22 . The IUPAC name for this compound is iodo-methyl-triphenyl-λ5-phosphane .
Molecular Structure Analysis
The InChI key for Iodomethyltriphenylphosphorane is ZVVXVFDNCIMZHX-UHFFFAOYSA-N . The compound has a melting point of 176-181°C . More detailed structural analysis would require specific tools such as X-ray diffraction or electron diffraction .
Aplicaciones Científicas De Investigación
1. Carbon-Carbon Bond Formation
Iodomethyltriphenylphosphorane and its derivatives are instrumental in the formation of carbon-carbon bonds. Miyano et al. (1979) described how chloromethyltriphenylphosphonium iodide, prepared from chloroiodomethane (a relative of iodomethyltriphenylphosphorane), is used for Wittig chloromethylenation of aldehydes and ketones to form chloroolefins. This process is significant for synthesizing various organic compounds with defined configurations, determined by NMR spectral studies (Miyano et al., 1979).
2. Synthesis of Organosilicon Compounds
Seyferth et al. (1979) explored the use of β-silylalkylidenetriphenylphosphoranes, derived from iodomethyltriphenylphosphorane, in the Wittig synthesis of allylic organosilicon compounds. The reaction with aldehydes and ketones offered a practical route to these compounds, demonstrating the versatility of iodomethyltriphenylphosphorane in organosilicon chemistry (Seyferth et al., 1979).
3. Preparation of Allylic Organotin Compounds
Similarly, Seyferth et al. (1979) also reported the preparation of allylic organotin compounds using β-trimethylstannylethylidenetriphenylphosphorane, which is derived from iodomethyltriphenylphosphorane. This method provides a distinct pathway for synthesizing organotin compounds, highlighting the chemical's role in organometallic synthesis (Seyferth et al., 1979).
4. Formation of Iodides and Esters from Alcohols
Haynes and Holden (1982) described how diiodotriphenylphosphorane, related to iodomethyltriphenylphosphorane, can transform primary and secondary alcohols into iodides. This reaction is notable for its ability to produce iodides and esters, demonstrating the phosphorane's utility in organic synthesis and esterification processes (Haynes & Holden, 1982).
5. Synthesis of Mercury(II) Complex
Kalyanasundari et al. (1999) explored the formation of a trinuclear Mercury(II) complex mediated by phenacylidenetriphenylphosphorane, a compound related to iodomethyltriphenylphosphorane. The study highlighted its role in inorganic chemistry, particularly in the synthesis of complex metal structures (Kalyanasundari et al., 1999).
Propiedades
IUPAC Name |
iodo-methyl-triphenyl-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18IP/c1-21(20,17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVXVFDNCIMZHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942866 | |
| Record name | Iodo(methyl)triphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodomethyltriphenylphosphorane | |
CAS RN |
20667-19-0 | |
| Record name | Iodomethyltriphenylphosphorane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20667-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodomethyltriphenylphosphorane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020667190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodo(methyl)triphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



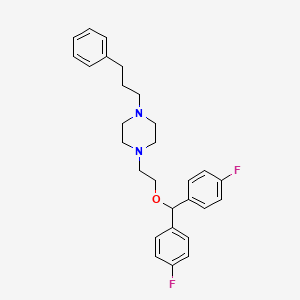
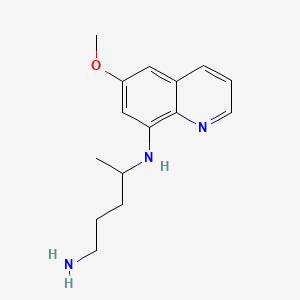
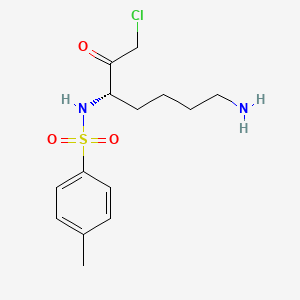

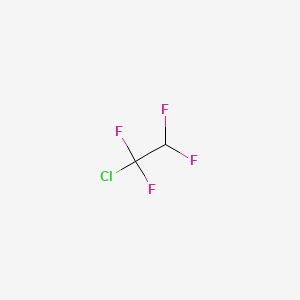
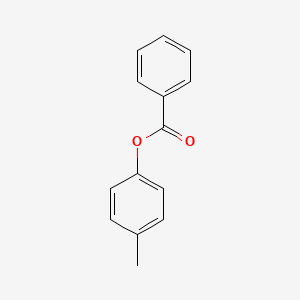
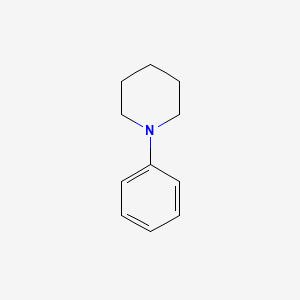

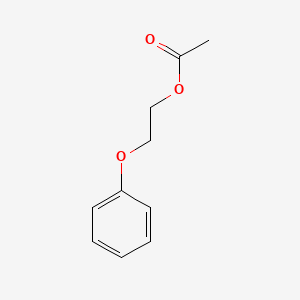
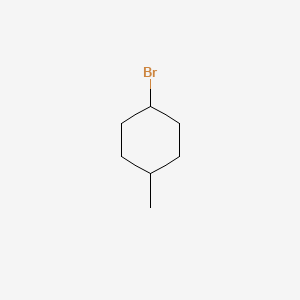
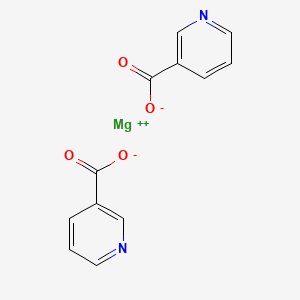

![Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1584707.png)
